molecular formula C7H9IN2O2 B2740851 Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate CAS No. 1401844-85-6

Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate

Cat. No.: B2740851
CAS No.: 1401844-85-6
M. Wt: 280.065
InChI Key: YAKVTDHOSQVQID-UHFFFAOYSA-N
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Description

Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group at position 5, an iodine atom at position 3, and a methyl group at position 1 of the pyrazole ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate typically begins with the preparation of Ethyl 3-methylpyrazole-5-carboxylate.

    Iodination: The next step involves the iodination of Ethyl 3-methylpyrazole-5-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules, including ligands for coordination chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom at the 3-position can participate in halogen bonding, while the ester group at the 5-position can undergo hydrolysis or other reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct reactivity and versatility in chemical syntheses. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-iodo-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVTDHOSQVQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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